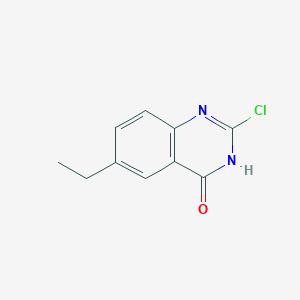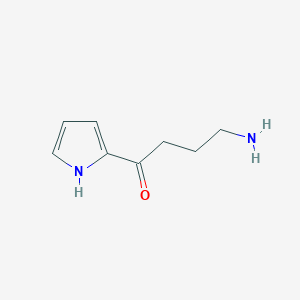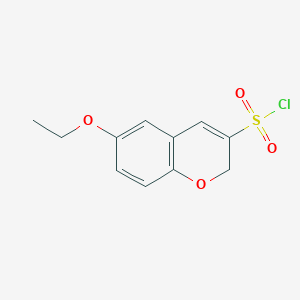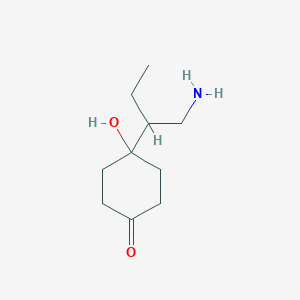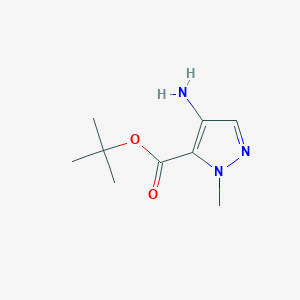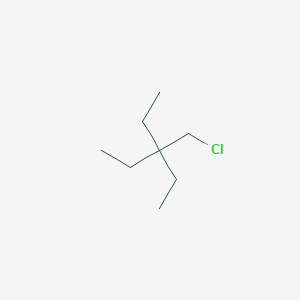
3-(Chloromethyl)-3-ethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-ethylpentane is an organic compound characterized by a chloromethyl group attached to a pentane chain with an ethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-ethylpentane typically involves the chloromethylation of 3-ethylpentane. This can be achieved through the reaction of 3-ethylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-ethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Amines, ethers, or esters, depending on the nucleophile.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-ethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-ethylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as a reactive site, facilitating the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-3-propylpentane: Contains a propyl group instead of an ethyl group.
3-(Chloromethyl)-3-isopropylpentane: Features an isopropyl group in place of the ethyl group.
Uniqueness
3-(Chloromethyl)-3-ethylpentane is unique due to the specific positioning of the chloromethyl and ethyl groups on the pentane chain. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-ethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
GUHIRNSLNUIVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


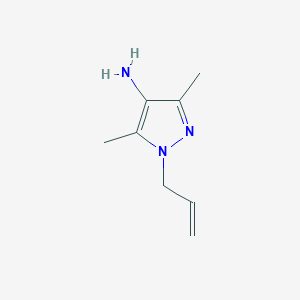

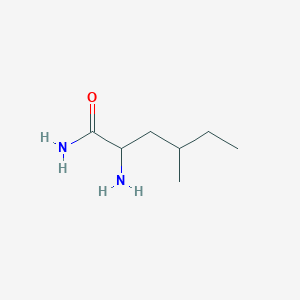

![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)

